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1-(Benzofuran-5-yl)propan-2-amine hydrochloride

Catalog No.
S727243
CAS No.
286834-80-8
M.F
C11H14ClNO
M. Wt
211.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzofuran-5-yl)propan-2-amine hydrochloride

CAS Number

286834-80-8

Product Name

1-(Benzofuran-5-yl)propan-2-amine hydrochloride

IUPAC Name

1-(1-benzofuran-5-yl)propan-2-amine;hydrochloride

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

InChI

InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11;/h2-5,7-8H,6,12H2,1H3;1H

InChI Key

NFQIXCQPRSHUTF-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C=C1)OC=C2)N.Cl

Synonyms

5-(2-Aminopropyl)Benzofuran

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC=C2)N.Cl

Analytical Reference Standard:

-APB HCl serves as a valuable analytical reference standard in scientific research. Its well-defined chemical structure and known properties allow researchers to accurately identify and quantify its presence in various samples. This application is particularly relevant in fields like:

  • Forensic toxicology: Identifying and measuring 5-APB in biological samples like blood or urine can aid in investigations involving potential exposure or misuse.
  • Pharmacological research: Characterizing the metabolism of related compounds like 5-MAPB and 5-EAPB by detecting 5-APB as a potential metabolite.

Pharmacological Investigations (Limited):

  • These studies are primarily conducted on in vitro (cell-based) or in vivo (animal) models and not on humans.
  • 5-APB HCl is not an approved medication or therapeutic agent, and its safety and efficacy in humans have not been established.

Some research suggests that 5-APB HCl might interact with certain neurotransmitter systems, including:

  • Serotonergic system: Studies indicate 5-APB HCl may act as an agonist at serotonin receptor subtypes 5-HT2A, 5-HT2B, and 5-HT2C, potentially contributing to its psychoactive effects.

1-(Benzofuran-5-yl)propan-2-amine hydrochloride, also known as 5-(2-Aminopropyl)benzofuran hydrochloride, is a chemical compound with the molecular formula C11H14ClNO. It is characterized by the presence of a benzofuran moiety attached to a propan-2-amine structure, which contributes to its unique properties and potential applications in various fields, particularly in organic synthesis and pharmacology .

The exact mechanism of action of 5-APB is not fully understood []. However, research suggests it may increase serotonin and dopamine levels in the brain, similar to other empathogens like MDMA (ecstasy) []. More research is needed to elucidate the specific mechanisms involved.

  • Toxicity: Studies on the toxicity of 5-APB in humans are limited. Animal studies suggest potential risks, including neurotoxicity and heart problems [].
  • Flammability: Data not readily available in scientific publications.
  • Reactivity: Data not available in scientific publications. However, the presence of the amine group suggests it may react with certain chemicals.
Typical of amines and aromatic compounds. Key reactions include:

  • Alkylation: The amine group can react with alkyl halides to form more complex amines.
  • Acylation: The primary amine can be acylated to yield amides, which may have different biological activities.
  • Reduction: The compound can be reduced to yield secondary or tertiary amines depending on the conditions used.

These reactions are significant for synthesizing derivatives and analogs that may exhibit varied biological activities.

1-(Benzofuran-5-yl)propan-2-amine hydrochloride has been studied for its psychoactive properties. It is believed to act as a serotonin receptor agonist, influencing neurotransmitter systems in the brain. This activity may contribute to effects such as mood enhancement and altered perception . Additionally, it has been noted for potential applications in research related to neuropharmacology and psychopharmacology.

The synthesis of 1-(Benzofuran-5-yl)propan-2-amine hydrochloride typically involves:

  • Starting Material: Benzofuran is often used as the starting material.
  • Amine Formation: The introduction of the propan-2-amine group can be achieved through reductive amination or direct alkylation methods.
  • Hydrochloride Salt Formation: The final product is usually converted into its hydrochloride salt for stability and solubility purposes.

Various synthetic routes may be optimized depending on the desired yield and purity of the final product .

This compound has several notable applications:

  • Research: It is utilized in pharmacological studies to explore its effects on serotonin receptors and other neurological pathways.
  • Organic Synthesis: As an intermediate, it plays a role in synthesizing other complex organic molecules.
  • Potential Therapeutics: Due to its psychoactive properties, it may have implications in developing treatments for mood disorders or other psychiatric conditions.

Interaction studies have indicated that 1-(Benzofuran-5-yl)propan-2-amine hydrochloride may interact with various neurotransmitter systems, particularly serotonin receptors. Research suggests that it may enhance serotonergic signaling, which could lead to mood elevation or altered sensory perception. Further studies are needed to fully elucidate its pharmacodynamics and potential side effects .

Several compounds share structural similarities with 1-(Benzofuran-5-yl)propan-2-amine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-(2-Aminopropyl)benzofuranC11H13NOSimilar structure; potential psychoactive effects
1-(Benzofuran-5-yl)-N-(2-methoxybenzyl)propan-2-amineC16H19NO2Contains a methoxy group; different biological profile
2-(Benzofuran-5-yl)propan-2-amineC11H13NOVariation in position of the benzofuran attachment

These compounds highlight the diversity within this chemical class while emphasizing the unique structure of 1-(Benzofuran-5-yl)propan-2-amine hydrochloride that may confer distinct biological activities and applications .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

211.0763918 g/mol

Monoisotopic Mass

211.0763918 g/mol

Heavy Atom Count

14

UNII

6U6P4JU5L2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H411 (97.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

5-(2-aminopropyl)benzofuran hydrochloride

Dates

Last modified: 08-15-2023
1.Stanczuk, A.,Morris, N.,Gardner, E.A., et al. Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products. Drug Test.Anal. 5(4), 270-276 (2013).

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